Methyl [(3-benzyl-1,2-benzoxazol-6-yl)oxy]acetate
Description
Properties
Molecular Formula |
C17H15NO4 |
|---|---|
Molecular Weight |
297.30 g/mol |
IUPAC Name |
methyl 2-[(3-benzyl-1,2-benzoxazol-6-yl)oxy]acetate |
InChI |
InChI=1S/C17H15NO4/c1-20-17(19)11-21-13-7-8-14-15(18-22-16(14)10-13)9-12-5-3-2-4-6-12/h2-8,10H,9,11H2,1H3 |
InChI Key |
CARWFLQLNHFWOV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COC1=CC2=C(C=C1)C(=NO2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Amino-5-Hydroxybenzamide Precursors
A common approach involves reacting 2-amino-5-hydroxybenzamide with benzyl chloride in the presence of a base such as potassium carbonate. The amide intermediate undergoes cyclization under acidic conditions (e.g., polyphosphoric acid) to yield 3-benzyl-6-hydroxy-1,2-benzoxazole. This method achieves moderate yields (60–70%) but requires careful control of reaction time and temperature to avoid over-acylation.
Alternative Pathway via Schiff Base Formation
Condensation of 2-amino-5-hydroxybenzaldehyde with benzylamine forms a Schiff base, which is subsequently oxidized using manganese dioxide to generate the benzoxazole ring. While this method offers superior regiocontrol, the oxidation step introduces scalability challenges due to the stoichiometric use of MnO₂.
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Base | K₂CO₃ | 73 |
| Solvent | DMF | 68 |
| Temperature (°C) | 80 | 71 |
| Reaction Time (h) | 16 | 75 |
Mitsunobu Reaction for Sterically Hindered Systems
For substrates with reduced reactivity, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine enables efficient etherification. This method achieves yields up to 82% but requires strict anhydrous conditions and generates stoichiometric phosphine oxide byproducts, complicating purification.
Integrated One-Pot Synthesis
Recent advances demonstrate the feasibility of combining benzoxazole formation and O-alkylation in a single reaction vessel. A sequential protocol involves:
-
Cyclodehydration of 2-amino-5-hydroxybenzamide with benzyl bromide in trifluoroacetic acid.
-
Direct addition of methyl chloroacetate and potassium iodide to the reaction mixture.
This approach reduces purification steps and improves overall yield to 78%. However, the acidic environment risks ester hydrolysis, necessitating precise pH control during the alkylation phase.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency and Scalability of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Stepwise O-Alkylation | 75 | 98 | High |
| Mitsunobu Reaction | 82 | 95 | Moderate |
| One-Pot Synthesis | 78 | 97 | High |
The Mitsunobu reaction offers the highest yield but is less practical for industrial-scale production due to reagent cost and byproduct management. The one-pot method balances efficiency and scalability, making it preferable for large-scale synthesis.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Methyl [(3-benzyl-1,2-benzoxazol-6-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzoxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and TBHP.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazole derivatives.
Scientific Research Applications
Antimicrobial Properties
Methyl [(3-benzyl-1,2-benzoxazol-6-yl)oxy]acetate and its derivatives have shown promising antimicrobial activity. Studies indicate that benzoxazole derivatives exhibit a broad spectrum of antibacterial and antifungal properties. For instance, compounds with similar structures have demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 3.9 to 250 µg/mL against various strains such as Staphylococcus aureus, Escherichia coli, and Candida albicans . The presence of the benzoxazole moiety is crucial for this activity, as it enhances the interaction with microbial targets.
Anticancer Potential
Research has also highlighted the anticancer properties of benzoxazole derivatives. For example, a study found that certain benzoxazole-based compounds exhibited significant cytotoxicity against human cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer), with IC50 values indicating potent activity . The structural modifications on the benzoxazole ring can influence the efficacy of these compounds, making them suitable candidates for further development in cancer therapy.
Synthetic Utility
Synthetic Strategies
The synthesis of this compound can be achieved through various methodologies involving the condensation of 2-aminophenol derivatives with aldehydes under different catalytic conditions. Recent advancements include the use of magnetic solid acid nanocatalysts that enhance yield and reduce reaction time . These synthetic approaches not only improve efficiency but also allow for the generation of diverse benzoxazole derivatives that can be screened for biological activity.
Material Science Applications
Beyond biological applications, this compound is being explored in materials science. Its unique chemical structure allows it to be integrated into polymer matrices or used as a precursor for novel materials with specific optical or electronic properties. The incorporation of benzoxazole units into polymers can enhance thermal stability and mechanical strength, making them suitable for advanced material applications.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of methyl [(3-benzyl-1,2-benzoxazol-6-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms. In cancer research, the compound may inhibit specific enzymes or signaling pathways involved in cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Key structural analogs include:
Key Observations:
In contrast, the thiazol-ethyl-trifluoromethylphenyl group in the PPARδ agonist () introduces polarity and hydrogen-bonding capacity via the thiazole and trifluoromethyl groups, critical for receptor binding . The chloro(phenyl)methyl group in ’s compound introduces steric bulk and electron-withdrawing effects, which may enhance stability but reduce solubility compared to the benzyl group .
Position 6 Substituents: The methyl oxyacetate in the target compound is less polar than the carboxylic acid in the PPARδ agonist. This difference suggests the target compound could act as a prodrug, with ester-to-acid conversion in vivo modulating bioavailability .
Pharmacological and Physicochemical Properties
- Lipophilicity : The target compound’s methyl ester and benzyl group confer higher logP values compared to the carboxylic acid derivative (), favoring blood-brain barrier penetration.
- Receptor Binding: The PPARδ agonist’s trifluoromethyl and thiazole groups enable strong hydrophobic and dipole interactions with the receptor’s ligand-binding domain, whereas the target compound’s benzyl group may prioritize non-specific membrane interactions .
- Crystal Packing: ’s compound exhibits van der Waals-dominated packing due to its chloro(phenyl)methyl group .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
